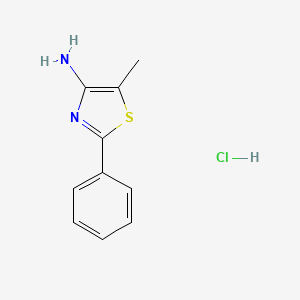

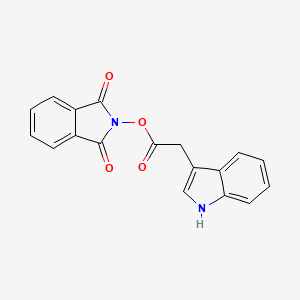

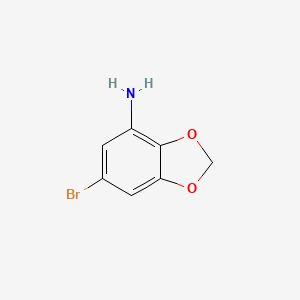

6-(Furan-2-yl)-2-(3-oxobutan-2-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-(Furan-2-yl)-2-(3-oxobutan-2-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C15H11F3N2O2S . It’s not intended for human or veterinary use and is typically used for research purposes.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 340.32 . Other physical and chemical properties, such as boiling point, are not specified in the available information .科学的研究の応用

Synthesis and Structural Characterization

Multicomponent Synthesis Approaches : Research has demonstrated the multicomponent synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles, showcasing the versatility of furan derivatives in synthesizing complex heterocyclic compounds. The synthesized compounds were characterized using X-ray analysis to confirm their structures (Dyachenko et al., 2015).

Hybrid Macrocycles Incorporation : A study reported on a new hybrid macrocycle that incorporates a pyridine subunit, demonstrating aromatic character upon uranyl cation complexation. This research highlights the potential of furan derivatives in creating complex structures with specific electronic properties (Ho et al., 2014).

Novel Synthesis Methods : Researchers have developed novel synthetic pathways to create furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters, employing direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. This method represents a one-step approach to obtain high-value-added furan derivatives (Gabriele et al., 2012).

Applications Beyond Drug Development

Electrochromic Properties : The synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives and the investigation of their electrochromic properties in homopolymers and co-polymers highlight the application of furan derivatives in materials science, particularly in electrochromic device (ECD) applications. This research underscores the potential for these compounds in developing new materials with tunable optical properties (Abaci et al., 2016).

Luminescence Sensing : Furan- and pyridine-based ligands have been studied for their structural, optical, and sensing properties, especially in the formation of Eu(III) complexes. These studies offer insights into the potential of furan derivatives in creating sensitive luminescent sensors for various ions in solution, showcasing their utility in analytical chemistry and sensor development (Piccinelli et al., 2015).

Safety and Hazards

特性

IUPAC Name |

6-(furan-2-yl)-2-(3-oxobutan-2-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O2S/c1-8(21)9(2)23-14-10(7-19)11(15(16,17)18)6-12(20-14)13-4-3-5-22-13/h3-6,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVDCDURYMZPHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)SC1=C(C(=CC(=N1)C2=CC=CO2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid](/img/structure/B2649048.png)

![3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2649049.png)

![N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline](/img/structure/B2649052.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2649054.png)

![1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2649059.png)

![2-[1-(Benzenesulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2649061.png)